spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
Description
Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid (CAS: 1428234-33-6) is a spirocyclic compound featuring a cyclopropane ring fused to a pyrazolo[5,1-b][1,3]oxazine scaffold, with a carboxylic acid substituent at position 2' . Its molecular formula is C₉H₁₀N₂O₃ (MW: 194.19), and it is structurally characterized by:
- A strained cyclopropane ring contributing to unique reactivity and conformational rigidity.
- A bicyclic pyrazolo-oxazine system providing heteroatom diversity (N, O).
This compound is of interest in medicinal chemistry due to its hybrid heterocyclic architecture, which mimics motifs found in bioactive molecules (e.g., kinase inhibitors) .
Properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-3-7-11(10-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLIIJZYZSGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN3C(=CC(=N3)C(=O)O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and cyclopropane carboxylic acid. The synthesis process may involve cyclization reactions under controlled conditions to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Biological Activity
Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid (SDPA) is a novel spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of SDPA, exploring its synthesis, physicochemical properties, and preliminary findings regarding its interactions with biological systems.
Chemical Structure and Properties
SDPA features a spirocyclic structure that incorporates both cyclopropane and pyrazolo[5,1-b][1,3]oxazine moieties. Its chemical formula is , with a molecular weight of 194.19 g/mol. The compound is characterized as a light yellow solid and is identified by the CAS number 1428234-37-0. The presence of a carboxylic acid group enhances its reactivity and potential for biological interaction.
Synthesis
The synthesis of SDPA typically involves multi-step organic synthesis techniques. Key methods include:
- Cyclization Reactions : These reactions are crucial for forming the spirocyclic structure.
- Functional Group Manipulations : Adjustments to the functional groups can enhance the compound's biological activity.
Biological Activity
Preliminary studies indicate that SDPA exhibits a range of biological activities:
Anticancer Activity
Research has shown that compounds with similar structural features to SDPA possess significant anticancer properties. For instance, derivatives of spirocyclic compounds have been noted for their cytotoxic effects against various cancer cell lines, including human colon cancer (HT29) cells .
Anti-inflammatory Effects
The presence of functional groups in SDPA may confer anti-inflammatory properties, similar to other compounds in the pyrazole family that have demonstrated such effects in vitro .
Interaction Studies
Understanding how SDPA interacts with biological systems is crucial for elucidating its therapeutic potential. Initial studies suggest that SDPA may interact with specific cellular targets involved in cancer proliferation and inflammation pathways. Further research is needed to confirm these interactions and their implications.
Comparative Analysis with Related Compounds
To highlight the uniqueness of SDPA, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2-carboxylic acid | 1428234-33-6 | Contains additional hydrogen atoms; potential for different reactivity patterns. |
| 1',3'-Dihydrospiro[cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine]-5-carboxylic acid | 1428234-33-6 | Different pyrazole framework; may exhibit varied biological activities. |
| Spiro[5',7'-dihydropyrazolo[5,1-b][1,3]oxazine]-2-carboxylic acid | 1428234-37-0 | Similar core structure but distinct substituents affecting properties and activities. |
Case Studies
While specific case studies focusing exclusively on SDPA are currently sparse, related research involving spirocyclic compounds provides insight into their potential applications:
- Study on Anticancer Activity : A study demonstrated that spirocyclic derivatives exhibited significant cytotoxicity against HT29 cells through apoptosis induction mechanisms.
- Antimicrobial Efficacy : Research indicated that similar oxazine-containing compounds showed effective inhibition of bacterial growth in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs with Varying Ring Sizes
Table 1: Cyclopropane vs. Cyclobutane-Containing Spiro Compounds
Key Observations :
- Substituent position (2' vs. 3') influences electronic properties and solubility.
Functional Group Variations
Table 2: Derivatives with Different Substituents
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid, and how are intermediates stabilized?
- Methodological Answer : The compound is typically synthesized via cyclopropanation and heterocyclic ring formation. For example, oxirane derivatives (e.g., E-1-(4-acetamidobenzoyl)-2-oxirane carboxylic acid) react with amino-thiadiazoles or pyrazolo precursors under reflux conditions in acetic anhydride/acetic acid. Key intermediates are stabilized using fused sodium acetate to prevent premature cyclization. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this spiro compound?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH/OH stretches).
- ¹H/¹³C NMR resolves spiro junction geometry and substituent effects (e.g., cyclopropane protons appear as distinct multiplets at δ 1.2–2.5 ppm).
- Elemental analysis confirms purity (>95% C, H, N agreement).
- Mass spectrometry (EI or ESI) validates molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers identify potential pharmacological targets for this spiro compound?
- Methodological Answer : Preliminary target identification involves:
- Molecular docking against receptors with known spiro ligand interactions (e.g., neuropeptide Y Y5, HIV-1 integrase).
- In vitro assays (e.g., enzyme inhibition studies for aldose reductase or antifungal activity using Candida spp. strains).
- Binding affinity tests via surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in spiro compound synthesis while minimizing by-products?
- Methodological Answer :
- Solvent optimization : Replace acetic anhydride with DMF for better solubility of aromatic aldehydes.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclopropanation.
- Temperature control : Lower reflux temperatures (80–90°C) reduce side reactions like imidazole ring decomposition.
- By-product analysis : Use HPLC-MS to identify and quantify impurities (e.g., pyridazinone derivatives) .
Q. What advanced structural elucidation techniques resolve ambiguities in the spiro junction configuration?
- Methodological Answer :
- X-ray crystallography provides unambiguous confirmation of spiro geometry and bond angles (e.g., cyclopropane ring strain analysis).
- DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and compare with experimental data.
- Dynamic NMR at variable temperatures detects ring-flipping dynamics in solution .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazolo ring to enhance receptor binding.
- Stereochemical modulation : Synthesize enantiomers via chiral catalysts (e.g., BINOL-phosphoric acid) and test differential activity.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Replicate conditions : Match buffer pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outliers .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | By-Products Identified |
|---|---|---|---|---|---|
| 4-Acetamidobenzoyl oxirane | Acetic acid | None | 110 | 68 | Pyridazinone (12%) |
| 4-Cyanobenzaldehyde | DMF | ZnCl₂ | 90 | 82 | Imidazole dimer (5%) |
Table 2 : Pharmacological Activity Profile
| Assay Type | Target | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| Aldose reductase | Human recombinant | 0.45 | Epalrestat (IC₅₀ 0.38) |
| Antifungal | Candida albicans | 8.2 | Fluconazole (IC₅₀ 2.1) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
